Cas no 937174-76-0 (Gsk-690693)

Gsk-690693 structure
Gsk-690693 structure
Nombre del producto:Gsk-690693
Número CAS:937174-76-0
MF:C21H27N7O3
Megavatios:425.484183549881
MDL:MFCD18711681
CID:69589
PubChem ID:329825423

Gsk-690693 Propiedades químicas y físicas

Nombre e identificación

    • (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
    • 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol
    • GSK690693
    • (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-...
    • GSK-690693
    • Name: TG 101348
    • 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol
    • GSK 690693
    • GWH480321B
    • 4-{2-(4-Amino-1,2,5-Oxadiazol-3-Yl)-1-Ethyl-7-[(3s)-Piperidin-3-Ylmethoxy]-1h-Imidazo[4,5-C]pyridin-4-Yl}-2-Methylbut-3-Yn-2-Ol
    • C21H27N7O3
    • 4-[2-(4-amino-1
    • 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol (ACI)
    • BCP9000745
    • pan-Akt inhibitor GS690693
    • CHEMBL494089
    • AT18727
    • GSK690693,GSK-690693
    • DTXSID60239551
    • 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
    • 4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-3-BUTYN-2-OL, (-)-
    • SDCCGSBI-0654451.P001
    • DTXCID10162042
    • GTPL5196
    • 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol
    • BG174974
    • SW218127-2
    • s1113
    • 937174-76-0
    • 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
    • DB12745
    • 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
    • BDBM25013
    • GSK690693, >=98% (HPLC)
    • Q27077916
    • 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(((3S)-piperidin-3-yl)methoxy)-1H-imidazo(4,5-c)pyridin-4-yl)-2-methylbut-3-yn-2-ol
    • G93
    • compound 3g [PMID 18800763]
    • NCGC00263181-01
    • NSC-766991
    • J-502225
    • UNII-GWH480321B
    • compound 3g (PMID 18800763)
    • SCHEMBL310452
    • NS00072069
    • 3-BUTYN-2-OL, 4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-
    • -yn-2-ol
    • BCP01721
    • CHEBI:90677
    • PAN-AKT KINASE INHIBITOR GSK690693
    • NSC800766
    • NSC766991
    • (-)-4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-3-BUTYN-2-OL
    • 4-{2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl}-2-methylbut-3
    • 4-{2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl}-2-methylbut-3 -yn-2-ol
    • AS-16204
    • HY-10249
    • AC-23166
    • BRD-K25325018-001-02-3
    • EX-A031
    • BRD-K25325018-001-05-6
    • AKOS015904356
    • CCG-264825
    • 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-((3S)-piperidin-3-ylmethoxy)-1H-imidazo(4,5-c)pyridin-4-yl)-2-methylbut-3-yn-2-ol
    • NSC-800766
    • 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
    • Gsk-690693
    • MDL: MFCD18711681
    • Renchi: 1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1
    • Clave inchi: KGPGFQWBCSZGEL-ZDUSSCGKSA-N
    • Sonrisas: C(N1C(C2=NON=C2N)=NC2C(=NC=C(C1=2)OC[C@@H]1CNCCC1)C#CC(O)(C)C)C

Atributos calculados

  • Calidad precisa: 425.21753775g/mol
  • Masa isotópica única: 425.21753775g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 7
  • Complejidad: 680
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.3
  • Superficie del Polo topológico: 137

Propiedades experimentales

  • Denso: 1.41
  • Punto de fusión: Not available
  • Punto de ebullición: 683.8±65.0 °C at 760 mmHg
  • Punto de inflamación: 367.3±34.3 °C
  • Disolución: DMSO: soluble5mg/mL (clear solution)
  • PSA: 137.14000
  • Logp: 2.49420
  • Presión de vapor: 0.0±2.2 mmHg at 25°C

Gsk-690693 Información de Seguridad

  • Símbolo: GHS06
  • Palabra de señal:Danger
  • Instrucciones de peligro: H301
  • Declaración de advertencia: P301 + P310
  • Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 25
  • Instrucciones de Seguridad: 45
  • Señalización de mercancías peligrosas: T
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Nivel de peligro:6.1
  • Grupo de embalaje:

Gsk-690693 PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
LKT Labs
G7242-10 mg
GSK-690693
937174-76-0 ≥99%
10mg
$306.20 2023-07-11
Ambeed
A111141-5mg
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
937174-76-0 99%
5mg
$88.0 2025-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6285-1 mL * 10 mM (in DMSO)
GSK690693
937174-76-0 100.00%
1 mL * 10 mM (in DMSO)
¥1117.00 2022-04-26
eNovation Chemicals LLC
D320008-500mg
GSK690693
937174-76-0 98%
500mg
$2050 2024-05-24
ChemScence
CS-0003-100mg
GSK-690693
937174-76-0 99.22%
100mg
$1210.0 2022-04-26
TRC
G797845-10mg
GSK 690693
937174-76-0
10mg
$ 305.00 2022-06-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6285-10 mg
GSK690693
937174-76-0 100.00%
10mg
¥1767.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G873199-1mg
GSK690693
937174-76-0 99%
1mg
¥333.00 2022-01-13
S e l l e c k ZHONG GUO
S1113-10mg
GSK690693
937174-76-0 99.09%
10mg
¥1415.12 2023-09-16
Matrix Scientific
096072-1g
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol, 95+%
937174-76-0 95+%
1g
$3024.00 2023-09-08

Gsk-690693 Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2.5 h, rt
Referencia
Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT Kinase
Heerding, Dirk A.; Rhodes, Nelson; Leber, Jack D.; Clark, Tammy J.; Keenan, Richard M.; et al, Journal of Medicinal Chemistry, 2008, 51(18), 5663-5679

Métodos de producción 2

Condiciones de reacción
Referencia
Targeted small-molecule inhibitors of protein kinase B as anticancer agents
Collins, Ian, Anti-Cancer Agents in Medicinal Chemistry, 2009, 9(1), 32-50

Métodos de producción 3

Condiciones de reacción
Referencia
Selectively Nonselective Kinase Inhibition: Striking the Right Balance
Morphy, Richard, Journal of Medicinal Chemistry, 2010, 53(4), 1413-1437

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2.5 h, rt
Referencia
1H-imidazo[4,5-c]pyridin-2-yl derivatives as inhibitors of AKT activity and their therapeutic uses
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
Referencia
Methods of use for inhibitors of Akt activity
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
Referencia
Erb family inhibitor combination with PI3 kinase inhibitor or akt inhibitor for cancer treatment
, World Intellectual Property Organization, , ,

Gsk-690693 Raw materials

Gsk-690693 Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937174-76-0)Gsk-690693
A25176
Pureza:99%/99%/99%
Cantidad:25mg/50mg/100mg
Precio ($):213.0/340.0/544.0
atkchemica
(CAS:937174-76-0)Gsk-690693
CL15499
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe